molecular formula C26H33N5O4 B10848991 H-Ala-Pro-Phe-Phe-NH2

H-Ala-Pro-Phe-Phe-NH2

Cat. No.: B10848991
M. Wt: 479.6 g/mol
InChI Key: PYBNVPBCTAEKPN-MNAPGUCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ala-Pro-Phe-Phe-NH2 is a peptide compound composed of the amino acids alanine, proline, phenylalanine, and phenylalanine, with an amide group at the C-terminus. This compound is part of a class of peptides known for their ability to self-assemble into nanostructures, which has significant implications in various fields such as nanomedicine, drug delivery, and biomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Pro-Phe-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (alanine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (phenylalanine and phenylalanine).

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Pro-Phe-Phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can revert these quinones back to phenylalanine .

Scientific Research Applications

H-Ala-Pro-Phe-Phe-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-Pro-Phe-Phe-NH2 involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the phenylalanine residues. These interactions allow the peptide to form stable nanostructures that can encapsulate and deliver drugs or other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-Pro-Phe-Phe-NH2 is unique due to its specific sequence and the presence of an amide group at the C-terminus. This structure allows for unique self-assembly properties and interactions that are not observed in other similar peptides. The presence of proline also introduces a kink in the peptide chain, which can influence its overall conformation and self-assembly behavior .

Properties

Molecular Formula

C26H33N5O4

Molecular Weight

479.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H33N5O4/c1-17(27)26(35)31-14-8-13-22(31)25(34)30-21(16-19-11-6-3-7-12-19)24(33)29-20(23(28)32)15-18-9-4-2-5-10-18/h2-7,9-12,17,20-22H,8,13-16,27H2,1H3,(H2,28,32)(H,29,33)(H,30,34)/t17-,20+,21+,22+/m1/s1

InChI Key

PYBNVPBCTAEKPN-MNAPGUCWSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.